molecular formula C8H12N2O2 B135991 Cyclo(L-Ala-L-Pro) CAS No. 36357-32-1

Cyclo(L-Ala-L-Pro)

Cat. No. B135991
CAS RN: 36357-32-1
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-WDSKDSINSA-N
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Description

Cyclo(L-Ala-L-Pro) Description

Cyclo(L-Ala-L-Pro) is a cyclic dipeptide, also known as a 2,5-diketopiperazine, which is a class of compounds that have drawn interest due to their biological activities and their role as building blocks in pharmaceuticals . This particular dipeptide consists of the amino acids L-alanine and L-proline, which are linked together to form a cyclic structure. Cyclo(L-Ala-L-Pro) has been studied for its ability to inhibit aflatoxin production in Aspergillus flavus, a property that could be of significant interest in the field of food safety .

Synthesis Analysis

The synthesis of Cyclo(L-Ala-L-Pro) involves a series of steps starting from N-Boc-L-(+)-Proline and L-(+)-Alanine. The process includes neutralization, condensation, deprotection, and cyclization, resulting in an overall yield of 65.3%. The structure of the synthesized compound is confirmed using various spectroscopic methods such as IR, 1H NMR, 13C NMR, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of Cyclo(L-Ala-L-Pro) and related cyclic peptides has been extensively studied using techniques like X-ray crystallography and NMR. For instance, the crystal structure of cyclophilin A complexed with the substrate Ala-Pro has been determined, showing that only the cis form of Ala-Pro binds to the active site of cyclophilin A . This finding is crucial as it provides insight into the mechanism of peptidyl-prolyl cis-trans isomerization, a process that is important in protein folding.

Chemical Reactions Analysis

Cyclo(L-Ala-L-Pro) has been found to interact with enzymes such as glutathione S-transferase (GST) in Aspergillus flavus. It specifically binds to recombinant AfGST and inhibits its activity, which in turn reduces the expression level of AflR, a key regulatory protein for aflatoxin production. This interaction suggests a mode of action where cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides like Cyclo(L-Ala-L-Pro) are influenced by their conformation and the strength of hydrogen bonds within their structure. Vibrational spectroscopy and DFT calculations have been used to analyze the structure of similar cyclic dipeptides in both solid-state and aqueous solutions. These studies have shown that the cyclic peptides can adopt different conformations, such as boat conformations, which are consistent with their vibrational spectra10. Additionally, the self-assembly of related cyclic peptides into nanotube structures has been characterized, demonstrating the potential of these compounds to form unique nanostructures .

Scientific Research Applications

Synthesis and Structure

  • Cyclo(L-Ala-L-Pro) was synthesized through neutralization, condensation, deprotection, and cyclization processes, with its structure confirmed by various spectroscopic methods including IR, 1H NMR, 13C NMR, and Elemental analysis (Teng Da-wei, 2009).

Inhibition of Aflatoxin Production

  • Cyclo(L-Ala-L-Pro) is known to inhibit aflatoxin production in Aspergillus flavus by affecting the function of glutathione S-transferase (GST), a binding protein of the peptide, without hindering fungal growth. This finding suggests its potential role in controlling aflatoxin contamination in food products (Kurin Iimura et al., 2017).

Epimerization in Basic Solutions

  • The epimerization of Cyclo(L-Ala-L-Ala), a similar cyclic dipeptide, was studied to understand the development of homochirality in proteins. The study showed different epimerization rates and preferred stability among its diastereomers in basic aqueous solutions, shedding light on the behavior of such cyclic peptides (Toratane Munegumia et al., 2014).

Conformational Analysis

  • Detailed conformational analysis was conducted on cyclo(L-Pro-Gly), cyclo(L-Ala-L-Ala), and cyclo(L-Pro-Ala) in different states using various methods like HF, B3LYP correlation methods, and DFT calculations. This study provides insights into the geometry, stability, and optical rotation of these cyclic dipeptides, contributing to the broader understanding of the chemical and physical properties of such compounds (H. Fu et al., 2009).

Future Directions

The results suggest that Cyclo(L-Ala-L-Pro) inhibits aflatoxin production by affecting GST function in A. flavus , and that AfGST inhibitors are possible candidates as selective aflatoxin production inhibitors . This property could be of significant interest in the field of food safety .

properties

IUPAC Name

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLYCILIEOFQPK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(L-Ala-L-Pro)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
131
Citations
JN Brown, RG Teller - Journal of the American Chemical Society, 1976 - ACS Publications
The crystal and molecularstructure of the cyclic peptide cyc/o (L-Ala-L-Pro-D-Phe) 2 hydrate has been determined by single-crystal x-raydiffraction analysis. The crystals are …
Number of citations: 73 pubs.acs.org
K Iimura, T Furukawa, T Yamamoto, L Negishi… - Toxins, 2017 - mdpi.com
Cyclo(l-Ala-l-Pro) inhibits aflatoxin production in aflatoxigenic fungi without affecting fungal growth. The mode of action of cyclo(l-Ala-l-Pro) in inhibiting aflatoxin production of …
Number of citations: 18 www.mdpi.com
EC Kostansek, WN Lipscomb… - Journal of the American …, 1979 - ACS Publications
The crystal structureand conformation of cyclo-(Gly-L-Pro-D-AlaQ C20H30N6O6, has been determined by singlecrystal X-raydiffraction analysis. The crystals have the symmetry of the …
Number of citations: 47 pubs.acs.org
J Ramesh, JK Ghosh, CP Swaminathan… - The Journal of …, 2003 - Wiley Online Library
The interaction of zwitterionic lipid DMPC and DPPC with cyclic hexapeptide, cyclo (d‐Ala‐l‐Pro‐l‐Ala) 2 was studied using circular dichroism (CD) and differential scanning calorimetry …
Number of citations: 8 onlinelibrary.wiley.com
KD Kopple, TJ Schamper, A Go - Journal of the American …, 1974 - ACS Publications
The cyclic peptidescyc/o (L-xxx-L-Pro-D-Phe) 2, where xxx is Ala, Orn, or His, were prepared and their conformations were studied by proton magnetic resonance and modelbuilding. …
Number of citations: 86 pubs.acs.org
H Mizuno, S Lee, H Nakamura, Y Kodera, T Kato… - Biophysical …, 1986 - Elsevier
Conformational analyses on four cyclic model peptides of the β-bend, chicle(l- or d-Phe-l-Pro-ϵ-aminocaproyl(Aca)) and cyclo(l-Pro-l- or d-Phe-Aca), were carried out both …
Number of citations: 2 www.sciencedirect.com
KD Kopple, SK Sarkar… - … : Original Research on …, 1981 - Wiley Online Library
Cyclic hexapeptides of the type cyclo(L‐Xxx‐L‐Pro‐D‐Yyy) 2 or cyclo(L‐Xxx‐L‐Pro‐Gly) 2 exist in solution predominantly in two forms of C 2 average symmetry, one with all‐trans …
Number of citations: 24 onlinelibrary.wiley.com
LM Gierasch, CM Deber, V Madison, CH Niu… - Biochemistry, 1981 - ACS Publications
Lila M. Gierasch,* Charles M. Deber, § Vincent Madison, 1 Chien-Hua Niu,® and Elkan R. Blout* abstract; We have examined the effects of amino acid se-quence on the formation of the …
Number of citations: 234 pubs.acs.org
T Stark, T Hofmann - Journal of agricultural and food chemistry, 2005 - ACS Publications
The taste compounds inducing the blood-like, metallic bitter taste sensation reported recently for a dichloromethane extract prepared from roasted cocoa nibs were identified as a series …
Number of citations: 200 pubs.acs.org
MZ Chen, ML Dewis, K Kraut, D Merritt… - Journal of food …, 2009 - Wiley Online Library
Stewed beef and grilled dry aged beef were analyzed as part of an in‐depth analytical program, with the aim of creating new flavors incorporating only compounds identified in the …
Number of citations: 49 ift.onlinelibrary.wiley.com

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